molecular formula C29H18O3 B8530737 Bis[4-(3-ethynylphenoxy)phenyl]methanone CAS No. 82200-47-3

Bis[4-(3-ethynylphenoxy)phenyl]methanone

Cat. No.: B8530737
CAS No.: 82200-47-3
M. Wt: 414.4 g/mol
InChI Key: GYCDRPYKNHPDFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis[4-(3-ethynylphenoxy)phenyl]methanone is a benzophenone derivative featuring two 4-(3-ethynylphenoxy)phenyl substituents. The ethynyl (C≡CH) groups at the meta positions of the phenoxy rings introduce steric and electronic effects, enhancing conjugation and reactivity.

Properties

CAS No.

82200-47-3

Molecular Formula

C29H18O3

Molecular Weight

414.4 g/mol

IUPAC Name

bis[4-(3-ethynylphenoxy)phenyl]methanone

InChI

InChI=1S/C29H18O3/c1-3-21-7-5-9-27(19-21)31-25-15-11-23(12-16-25)29(30)24-13-17-26(18-14-24)32-28-10-6-8-22(4-2)20-28/h1-2,5-20H

InChI Key

GYCDRPYKNHPDFR-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)OC4=CC=CC(=C4)C#C

Origin of Product

United States

Comparison with Similar Compounds

TADF Emitters Based on Benzophenone Acceptors

Benzophenone derivatives paired with electron-donating moieties are widely studied as TADF emitters. Key examples include:

Compound Name Structure Features Key Properties Applications Reference
Bis[4-(3-ethynylphenoxy)phenyl]methanone Two 4-(3-ethynylphenoxy)phenyl groups High conjugation, reactive ethynyl groups OLEDs, MOFs
Px2BP Two phenoxazine donors linked to benzophenone λPL = 510 nm, ΦPL = 78% Green TADF emitter
BPAc Dimethylacridane donor, benzophenone acceptor High external quantum efficiency (EQE = 22.3%) Hyperfluorescence OLEDs
Bis{4-[(trimethylsilyl)ethynyl]phenyl}methanone Trimethylsilyl-protected ethynyl groups Enhanced solubility, reduced reactivity Synthetic intermediate

Key Differences :

  • Reactivity: Unlike the trimethylsilyl-protected analog , the unprotected ethynyl groups in the target compound enable further functionalization (e.g., Sonogashira coupling) for MOF synthesis or polymer networks.

Pharmaceutical Derivatives with Methanone Cores

Methanone derivatives are prevalent in pharmaceuticals, particularly as antiestrogens and enzyme inhibitors:

Compound Name Structure Features Biological Activity Reference
Raloxifene HCl Piperidinyl ethoxy side chain, benzothiophene core Selective estrogen receptor modulator (SERM)
(4-Chlorophenyl)(4-(piperidinylhexyloxy)phenyl)methanone Chlorophenyl group, piperidinyl hexyloxy chain Histamine H3 receptor affinity (Ki = 12 nM)
Bis[4-(dimethylamino)phenyl]methanone Dimethylamino substituents MG biodegradation intermediate

Key Differences :

  • Substituent Impact: The ethynylphenoxy groups in this compound contrast with the piperidinyl or chlorophenyl groups in pharmaceuticals, rendering it less suitable for biological targeting but more applicable in materials due to its rigid, planar structure.

MOF and Polymer Precursors

Benzophenone derivatives with ethynyl or bromo groups are used in cross-coupling reactions for MOFs and conjugated polymers:

Compound Name Structure Features Application Reference
This compound Ethynyl groups for cross-linking MOF linker, polymer precursor
[2,5-Dibromo-1,4-phenylene]bis(methylene)bis(oxy)bis(4,1-phenylene)bis((4-(undec-10-en-1-yloxy)phenyl)methanone) Bromo and undecenyloxy groups Suzuki coupling for π-conjugated polymers
Bis{4-[(trimethylsilyl)ethynyl]phenyl}methanone Silyl-protected ethynyl Intermediate for deprotection reactions

Key Differences :

  • Functionality : The target compound’s ethynyl groups enable direct incorporation into MOFs without requiring deprotection steps, unlike silyl-protected analogs .

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